![molecular formula C24H24N2O4S B3018501 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one CAS No. 222716-43-0](/img/structure/B3018501.png)
3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one
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Overview
Description
The molecule “3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic aromatic compound that has found numerous applications in medicine and in nonlinear optics . It also contains a chromene ring system, which is almost planar . Coumarin, a natural product with the systematic name 2H-chromen-2-one, is a constituent of many intensively investigated and commercially important organic fluorescent materials .
Molecular Structure Analysis
The molecule of the title compound is almost planar, with an interplanar angle of 3.01 (3) between the benzothiazole and chromene ring systems . A short intramolecular S O C contact of 2.727 (2) A ̊ is observed .Scientific Research Applications
- Compound A, 6-fluoroquinolin-3-yl)benzo[d]imidazo[2,1-b]thiazol-3-amine, displayed strong antifungal activity compared to the standard fluconazole .
- Compound B, N′-(4-argiothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide, demonstrated potent anti-inflammatory effects .
Antifungal Activity
Anti-Inflammatory Properties
Anti-HIV Activity
Anticancer Potential
Antiviral Applications
Other Biological Activities
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and induce changes that lead to their anti-tubercular activity .
Biochemical Pathways
These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Result of Action
One study suggested that a benzothiazole derivative induced s phase arrest, up-regulated the pro-apoptotic protein, down-regulated the anti-apoptotic protein, activated caspase-3, and subsequently induced mitochondrial dysfunction so as to induce cell apoptosis .
Action Environment
The solvent polarity has been found to gradually inhibit the excited state intramolecular proton transfer (esipt) reaction of certain benzothiazole derivatives .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-3-15-12-16-22(28)20(24-25-18-6-4-5-7-19(18)31-24)14(2)30-23(16)17(21(15)27)13-26-8-10-29-11-9-26/h4-7,12,27H,3,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYNQRFWSVJPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCOCC3)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one |
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